molecular formula C16H15ClN2O3 B4162437 N~1~-[2-(3-Chloroanilino)-2-oxoethyl]-4-methoxybenzamide

N~1~-[2-(3-Chloroanilino)-2-oxoethyl]-4-methoxybenzamide

Cat. No.: B4162437
M. Wt: 318.75 g/mol
InChI Key: QLAPXFUJKXNFOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-[2-(3-Chloroanilino)-2-oxoethyl]-4-methoxybenzamide: is an organic compound that features a benzamide core structure with a 3-chlorophenylamino group and a 4-methoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-[2-(3-Chloroanilino)-2-oxoethyl]-4-methoxybenzamide typically involves the following steps:

    Formation of the amide bond: This can be achieved by reacting 4-methoxybenzoic acid with 2-amino-2-oxoethyl chloride in the presence of a base such as triethylamine.

    Introduction of the 3-chlorophenylamino group: This step involves the reaction of the intermediate product with 3-chloroaniline under suitable conditions, such as heating in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic substitution can be carried out using reagents like nitric acid for nitration or bromine for bromination.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.

    Materials Science: It can be incorporated into polymer matrices to modify their properties, such as increasing thermal stability or altering electrical conductivity.

Biology and Medicine:

    Drug Development: The compound’s structure suggests potential as a pharmacophore in the development of new therapeutic agents, particularly for targeting specific enzymes or receptors.

    Biological Studies: It can be used as a probe to study enzyme mechanisms or as a tool in biochemical assays.

Industry:

    Chemical Manufacturing: The compound can serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism by which N1-[2-(3-Chloroanilino)-2-oxoethyl]-4-methoxybenzamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit or activate the target, leading to downstream effects on cellular pathways. For example, it may inhibit an enzyme by occupying its active site, preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

    N-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-4-hydroxybenzamide: Similar structure but with a hydroxy group instead of a methoxy group.

    N-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-4-ethoxybenzamide: Similar structure but with an ethoxy group instead of a methoxy group.

Uniqueness: N1-[2-(3-Chloroanilino)-2-oxoethyl]-4-methoxybenzamide is unique due to its specific substitution pattern, which can influence its reactivity and binding properties. The presence of the methoxy group can enhance its lipophilicity and potentially improve its ability to cross biological membranes, making it a valuable compound for drug development and other applications.

Properties

IUPAC Name

N-[2-(3-chloroanilino)-2-oxoethyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O3/c1-22-14-7-5-11(6-8-14)16(21)18-10-15(20)19-13-4-2-3-12(17)9-13/h2-9H,10H2,1H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLAPXFUJKXNFOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCC(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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